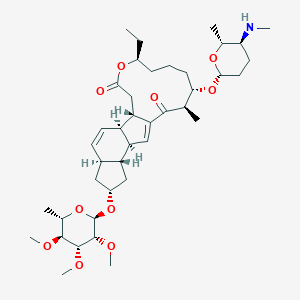
Spinosyn B
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Spinosyn B is a spinosyn.
科学的研究の応用
Agricultural Applications
Insecticidal Properties
Spinosyn B exhibits potent insecticidal activity against a variety of pests, particularly those in the orders Lepidoptera and Diptera. Its efficacy is comparable to that of conventional insecticides, such as pyrethroids. The following table summarizes the effectiveness of this compound against key agricultural pests:
| Pest Species | Insect Order | Efficacy (LC50) | Reference |
|---|---|---|---|
| Helicoverpa armigera | Lepidoptera | 0.5 mg/L | |
| Drosophila melanogaster | Diptera | 1.2 mg/L | |
| Spodoptera frugiperda | Lepidoptera | 0.8 mg/L | |
| Aedes aegypti | Diptera | 0.9 mg/L |
This compound's mode of action involves allosteric modulation of nicotinic acetylcholine receptors (nAChRs), leading to paralysis and death in susceptible insects . This unique mechanism allows for selective targeting, minimizing harm to beneficial insects.
Environmental Impact
The environmental fate and eco-toxicity of this compound have been extensively studied. Research indicates that its application can be managed to reduce runoff into water bodies, thereby mitigating ecological risks. A study conducted in Italian vineyards showed that grassed buffers could reduce spinosad runoff by approximately 59% , demonstrating effective management practices for minimizing environmental contamination .
Veterinary Applications
Parasitic Control
This compound has also been utilized in veterinary medicine for controlling ectoparasites in livestock. For instance, products containing spinosad have been developed to manage blowfly strike and lice infestations on sheep and cattle. The following table outlines various veterinary products and their applications:
| Product Name | Active Ingredient | Target Pest | Approval Year |
|---|---|---|---|
| Extinosad | Spinosad | Blowflies, lice | 2001 |
| Elector PSP | Spinosad | Flies, darkling beetles | 2001 |
| Elector | Spinosad | Hornflies, lice on cattle | 2020 |
These products demonstrate the versatility of this compound in addressing parasitic challenges in livestock while maintaining animal welfare .
Human Health Research
Recent studies have investigated the potential neurotoxic effects of spinosad exposure on non-target organisms, including humans. Chronic exposure to low doses has been linked to mitochondrial dysfunction and neurodegeneration in model organisms like Drosophila melanogaster. The findings suggest that further research is needed to assess the long-term impacts on beneficial insects and potential implications for human health .
Case Studies
Case Study: Efficacy Against Helicoverpa armigera
A field trial was conducted to evaluate the effectiveness of this compound against Helicoverpa armigera, a major pest affecting cotton crops. The trial reported a significant reduction in pest populations within two weeks post-application, with an average mortality rate exceeding 85% at concentrations as low as 0.5 mg/L .
Case Study: Environmental Management in Vineyards
In a practical application aimed at reducing pesticide runoff, researchers implemented grassed buffer zones in vineyards treated with spinosad. The results indicated not only a 59% reduction in spinosad concentration in runoff but also enhanced biodiversity in adjacent ecosystems .
特性
CAS番号 |
131929-61-8 |
|---|---|
分子式 |
C40H63NO10 |
分子量 |
717.9 g/mol |
IUPAC名 |
(1S,2R,5S,7R,9R,10S,14R,15S,19S)-19-ethyl-14-methyl-15-[(2R,5S,6R)-6-methyl-5-(methylamino)oxan-2-yl]oxy-7-[(2R,3R,4R,5S,6S)-3,4,5-trimethoxy-6-methyloxan-2-yl]oxy-20-oxatetracyclo[10.10.0.02,10.05,9]docosa-3,11-diene-13,21-dione |
InChI |
InChI=1S/C40H63NO10/c1-9-25-11-10-12-33(51-35-16-15-32(41-5)22(3)47-35)21(2)36(43)31-19-29-27(30(31)20-34(42)49-25)14-13-24-17-26(18-28(24)29)50-40-39(46-8)38(45-7)37(44-6)23(4)48-40/h13-14,19,21-30,32-33,35,37-41H,9-12,15-18,20H2,1-8H3/t21-,22-,23+,24-,25+,26-,27-,28-,29-,30+,32+,33+,35+,37+,38-,39-,40+/m1/s1 |
InChIキー |
VESRDXZDAAOUHS-KXRJSVEISA-N |
SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)NC |
異性体SMILES |
CC[C@H]1CCC[C@@H]([C@H](C(=O)C2=C[C@H]3[C@@H]4C[C@@H](C[C@H]4C=C[C@H]3[C@@H]2CC(=O)O1)O[C@H]5[C@@H]([C@@H]([C@H]([C@@H](O5)C)OC)OC)OC)C)O[C@H]6CC[C@@H]([C@H](O6)C)NC |
正規SMILES |
CCC1CCCC(C(C(=O)C2=CC3C4CC(CC4C=CC3C2CC(=O)O1)OC5C(C(C(C(O5)C)OC)OC)OC)C)OC6CCC(C(O6)C)NC |
同義語 |
1H-as-Indaceno3,2-doxacyclododecin-7,15-dione, 2-(6-deoxy-2,3,4-tri-O-methyl-.alpha.-L-mannopyranosyl)oxy-9-ethyl-2,3,3a,5a,5b,6,9,10,11,12,13,14,16a,16b-tetradecahydro-14-methyl-13-(2R,5S,6R)-tetrahydro-6-methyl-5-(methylamino)-2H-pyran-2-yloxy-, (2 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















